molecular formula C11H20Cl2N4O2 B2404772 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 1047652-16-3

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B2404772
CAS RN: 1047652-16-3
M. Wt: 311.21
InChI Key: YHQUDSUANAVCOY-UHFFFAOYSA-N
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Description

This compound, also known as 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate, has a molecular weight of 311.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 311.21 .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Karale, Rindhe, & Rode (2015) explored the synthesis of benzimidazolone derivatives, including compounds similar to 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. These compounds exhibited significant antibacterial, antituberculosis, and antifungal activities against various microorganisms.

Semiconductor Research

The reactivity of 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, a related compound, in semiconductor research was studied by Jhulki et al. (2021). This compound is utilized as an air-stable n-dopant for organic semiconductors, and its reactivity with various semiconductor molecules was investigated.

Synthesis of New Chemical Structures

Research by Uršič, Svete, & Stanovnik (2010) focused on creating new chemical structures through synthesis involving compounds similar to this compound, leading to the discovery of a new triazafulvalene system.

Corrosion Inhibition

A study by Hu et al. (2016) investigated benzothiazole derivatives, which are chemically related to the compound , for their corrosion inhibiting effects against steel in acidic environments. These findings have implications for industrial applications.

Anti-inflammatory Applications

Research by Prajapat & Talesara (2016) synthesized benzimidazole derivatives and screened them for anti-inflammatory activity, demonstrating the potential of such compounds in medical applications.

Optical Activity in Amino Acid Derivatives

The work of Hasan et al. (2000) involved the reduction of similar compounds to 5-aminobenzimidazoles, leading to the creation of optically active amino acid derivatives, indicating potential applications in stereochemistry and pharmaceuticals.

Synthesis of Novel Benzimidazole Derivatives

Mehranpour & Zahiri (2014) developed new benzimidazole derivatives through a synthesis process involving 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, as reported in their study Mehranpour & Zahiri (2014). This research contributes to expanding the range of benzimidazole-based compounds for various applications.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to refer to the SDS for handling and safety information.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other compounds might affect the action of this compound.

properties

IUPAC Name

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKLITHWMNPWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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